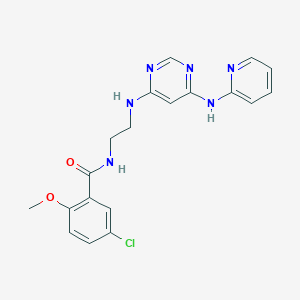

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2/c1-28-15-6-5-13(20)10-14(15)19(27)23-9-8-22-17-11-18(25-12-24-17)26-16-4-2-3-7-21-16/h2-7,10-12H,8-9H2,1H3,(H,23,27)(H2,21,22,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWQMQQZGOOXFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The initial step involves the chlorination and methoxylation of a benzamide precursor.

Introduction of Pyridinyl and Pyrimidinyl Groups: The pyridinyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions, often using pyridin-2-ylamine and 4-chloropyrimidine as starting materials.

Coupling Reactions: The final step involves coupling the intermediate compounds to form the target molecule. This step may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield benzaldehyde or benzoic acid derivatives, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer effects.

Comparison with Similar Compounds

5-Chloro-2-Methoxy-N-[2-(4-Sulfamoylphenyl)Ethyl]Benzamide

- Structural Differences: Replaces the pyrimidine-pyridin-2-ylamino group with a sulfamoylphenyl moiety.

- This compound is an intermediate in glyburide synthesis, a sulfonylurea antidiabetic drug, indicating its role in targeting pancreatic β-cell ATP-sensitive potassium channels .

- Key Distinction : The absence of a heterocyclic amine system shifts its biological target from kinase or protease inhibition (as hypothesized for the parent compound) to sulfonylurea receptor modulation.

5-Chloro-6-Methyl-N-Phenethyl-2-Pyridin-2-Ylpyrimidin-4-Amine

- Structural Differences : Features a methyl-substituted pyrimidine and a phenethyl group instead of the ethylamine-benzamide linkage.

- Functional Implications: Targets methionine aminopeptidases (MetAP1/2), enzymes critical for post-translational protein modification. The phenethyl group may enhance lipophilicity, favoring membrane penetration .

- Key Distinction : The pyrimidine-methyl and phenethyl substituents redirect activity toward metalloenzymes rather than kinase pathways.

4-((3,5-Dimethylisoxazol-4-Yl)Methoxy)-N-(6-Methylpyridin-2-Yl)Benzamide

- Structural Differences: Substitutes the pyrimidine-pyridin-2-ylamino group with a 6-methylpyridin-2-amine and adds an isoxazole-methoxy substituent.

- Functional Implications : The isoxazole ring may confer metabolic stability, while the methylpyridine group could modulate binding to nicotinic acetylcholine receptors or similar targets.

5-Chloro-2-Methoxy-N-(2-{[6-(4-Methoxyphenyl)Pyridazin-3-Yl]Oxy}Ethyl)Benzamide

- Structural Differences : Replaces the pyrimidine ring with a pyridazine core and introduces a 4-methoxyphenyl substituent.

- The methoxyphenyl group increases lipophilicity, which may enhance blood-brain barrier penetration.

- Key Distinction : Pyridazine-based structures are less common in kinase inhibitors but may target G protein-coupled receptors or ion channels .

Comparative Analysis Table

Biological Activity

5-Chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19ClN4O2 |

| Molecular Weight | 364.83 g/mol |

| CAS Number | 1358328-52-5 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The compound is believed to inhibit certain enzymes and receptors that play crucial roles in cancer cell proliferation and survival.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer properties. For instance, studies have demonstrated its effectiveness against various cancer cell lines, including those derived from breast and lung cancers. The compound's mechanism involves inducing apoptosis (programmed cell death) and inhibiting cell migration, which are critical for preventing cancer metastasis.

Case Study: Anticancer Activity

A notable study evaluated the efficacy of the compound against human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A431 (epidermoid carcinoma) | 5.3 | Induction of apoptosis |

| A549 (lung carcinoma) | 7.8 | Inhibition of cell migration |

| MCF7 (breast carcinoma) | 6.1 | Cell cycle arrest |

Antitubercular Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess antitubercular activity. Preliminary studies indicate that it could inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Synthesis and Derivative Studies

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various derivatives have been synthesized to enhance biological activity and optimize pharmacological profiles.

Comparative Analysis of Derivatives

Research has identified several derivatives with modified side chains and functional groups that enhance the biological activity of the parent compound:

| Derivative | Biological Activity |

|---|---|

| 5-chloro-N-(4-sulphamoylphenyl)benzamide | Significant anticancer activity |

| N-(4-nitrophenyl)-substituted benzamides | Enhanced antitubercular properties |

These modifications often lead to improved solubility, bioavailability, and selectivity towards biological targets.

Q & A

Basic Questions

Q. What are the key synthetic strategies for preparing 5-chloro-2-methoxy-N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)benzamide?

- Methodology :

- Substitution Reactions : Use 5-chloro-2-methoxybenzamide derivatives and pyridinylpyrimidine intermediates under alkaline conditions for nucleophilic substitution (e.g., coupling pyridin-2-amine with 6-chloropyrimidin-4-amine) .

- Reduction Steps : Iron powder in acidic conditions reduces nitro intermediates to anilines, critical for forming the ethylenediamine bridge .

- Condensation : Activate carboxylic acid groups (e.g., using N-hydroxysuccinimide or carbodiimides) to form amide bonds between the benzamide and pyrimidine-ethylenediamine moieties .

- Purification : Column chromatography (silica gel, eluent: 5–10% MeOH/CHCl) and recrystallization (ethanol/water) yield high-purity products .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

- Nuclear Magnetic Resonance (NMR) :

- H NMR : Identify protons on aromatic rings (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and ethylenediamine NH signals (δ ~5.5 ppm, broad) .

- C NMR : Confirm carbonyl carbons (δ ~165 ppm) and pyrimidine/pyridine carbons (δ ~150–160 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular ion peaks (e.g., [M+H] at m/z ~470–500) .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for pyrimidine-amine coupling .

- Machine Learning : Train models on reaction databases to predict optimal solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C or CuI) for amide bond formation .

- Feedback Loops : Integrate experimental data (e.g., reaction yields, purity) into computational workflows to refine predictions iteratively .

Q. How do structural modifications influence the compound’s biological activity?

- Structure-Activity Relationship (SAR) Studies :

- Pyrimidine Core : Replace 6-(pyridin-2-ylamino) with 6-(methylamino) to assess changes in target binding affinity (e.g., methionine aminopeptidase inhibition) .

- Benzamide Substituents : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to enhance metabolic stability and lipophilicity .

- Assay Design : Use enzyme inhibition assays (e.g., fluorescence-based) and cellular proliferation tests (e.g., MTT assays) to quantify activity shifts .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Orthogonal Assays : Validate results using multiple methods (e.g., SPR for binding kinetics and Western blotting for downstream pathway effects) .

- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as activity may vary in non-standard buffers .

- Proteomic Profiling : Use mass spectrometry to identify off-target interactions that explain unexpected activity .

Q. How does the compound interact with enzymes like methionine aminopeptidase-1 (MetAP-1)?

- Mechanistic Insights :

- Binding Mode : Docking studies suggest the pyrimidine-ethylenediamine moiety chelates the enzyme’s active-site metal ions (e.g., Co) .

- Inhibition Kinetics : Competitive inhibition confirmed via Lineweaver-Burk plots; values range from 0.1–1 µM .

- Biochemical Pathways : MetAP-1 inhibition disrupts post-translational protein processing, leading to apoptosis in cancer cell lines .

Methodological Considerations

Q. What purification techniques are critical for isolating this compound?

- Column Chromatography : Use reverse-phase C18 columns for polar intermediates; gradient elution (HO/ACN + 0.1% TFA) improves resolution .

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to remove trace impurities from the final product .

Q. How to address low yields in pyrimidine-amine coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.